The compound (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule characterized by its unique structural features. It contains a thiazepane ring, a chlorophenyl group, and a methylthiazol moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.
This compound is classified under the category of heterocyclic compounds, specifically those containing sulfur in their ring structures. Its chemical structure can be represented by the molecular formula and has a molecular weight of approximately 363.9 g/mol. The compound is identified by the CAS number 1797907-80-2 .
The synthesis of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step reactions that may include:
The exact reaction conditions, such as temperature, solvent, and catalysts, can vary based on the specific synthetic route chosen.
The molecular structure of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone can be depicted using various structural representations, including:
Cc1nn(C)c(C)c1C(=O)N1CCSC(c2ccccc2Cl)CC1
This notation provides insight into the connectivity of atoms within the molecule, showcasing its thiazepane ring and substituents .
The compound's reactivity may include:
Preliminary research indicates that (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone may act as an enzyme inhibitor by binding to active sites on target enzymes. The structural features suggest potential interactions with biological macromolecules, which could disrupt normal enzymatic functions.
Future studies employing techniques such as molecular docking simulations could provide deeper insights into its mechanism of action and specificity towards particular enzymes.
While specific physical properties such as density, boiling point, and melting point are not readily available in current literature, these properties are essential for practical applications in laboratory settings.
The compound's chemical properties include:
Data on solubility and partition coefficients would also be relevant for understanding its behavior in biological systems .
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone has potential applications in:
Further research is needed to fully explore its pharmacological properties and potential clinical applications.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0